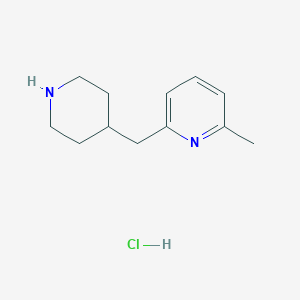
6-fluoro-N-(2-methylcyclohexyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-fluoro-N-(2-methylcyclohexyl)pyridin-2-amine is a chemical compound with the molecular formula C12H17FN2 and a molecular weight of 208.28 g/mol . This compound is characterized by the presence of a fluorine atom attached to the pyridine ring and a 2-methylcyclohexyl group attached to the nitrogen atom. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing fluorinated pyridines is through nucleophilic substitution reactions . For example, N-ethyl-2,6-diamino-4-fluoropyridinium triflate can be synthesized from N-ethyl-2,4,6-trifluoropyridinium triflate by interaction with anhydrous ammonia gas in acetonitrile at 0°C .
Industrial Production Methods
Industrial production methods for 6-fluoro-N-(2-methylcyclohexyl)pyridin-2-amine are not well-documented in the literature. the general principles of fluorinated pyridine synthesis can be applied to scale up the production of this compound. This typically involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-fluoro-N-(2-methylcyclohexyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like ammonia or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
6-fluoro-N-(2-methylcyclohexyl)pyridin-2-amine is primarily used for research purposes. Its applications include:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 6-fluoro-N-(2-methylcyclohexyl)pyridin-2-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-fluoropyridine: A simpler fluorinated pyridine with a single fluorine atom.
4-fluoropyridine: Another fluorinated pyridine with the fluorine atom in the para position.
2,6-difluoropyridine: A pyridine derivative with two fluorine atoms at the 2 and 6 positions.
Uniqueness
6-fluoro-N-(2-methylcyclohexyl)pyridin-2-amine is unique due to the presence of both a fluorine atom and a 2-methylcyclohexyl group. This combination of substituents can influence the compound’s chemical and biological properties, making it distinct from other fluorinated pyridines.
Propriétés
Formule moléculaire |
C12H17FN2 |
|---|---|
Poids moléculaire |
208.27 g/mol |
Nom IUPAC |
6-fluoro-N-(2-methylcyclohexyl)pyridin-2-amine |
InChI |
InChI=1S/C12H17FN2/c1-9-5-2-3-6-10(9)14-12-8-4-7-11(13)15-12/h4,7-10H,2-3,5-6H2,1H3,(H,14,15) |
Clé InChI |
AOEQRFPTRNPWOH-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCC1NC2=NC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13234268.png)
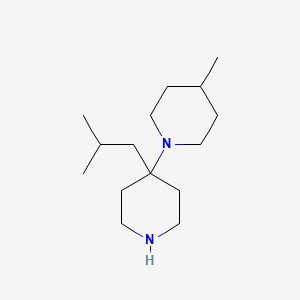
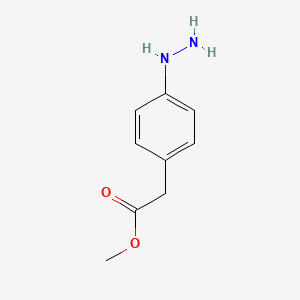
![3-{[(1-Hydroxybutan-2-yl)amino]methyl}phenol](/img/structure/B13234289.png)
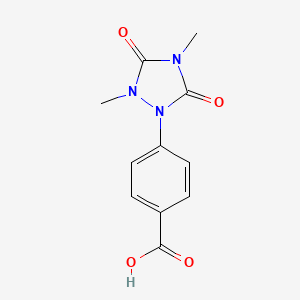
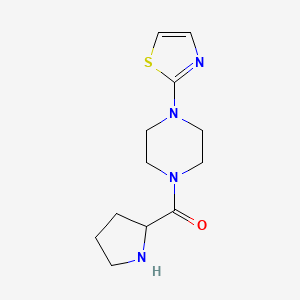


![2-{imidazo[1,2-a]pyrimidin-2-yl}-1H-imidazole](/img/structure/B13234327.png)
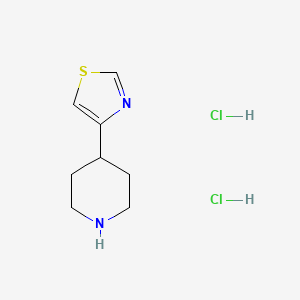
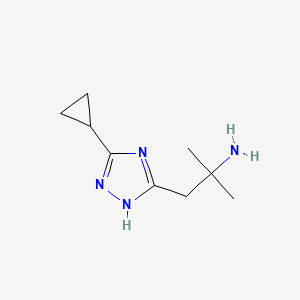

![3-[(Oxan-4-yl)methyl]azetidine](/img/structure/B13234359.png)
